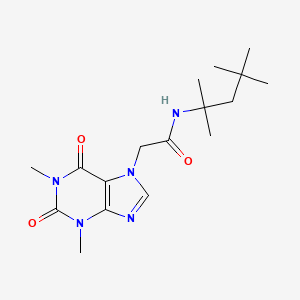

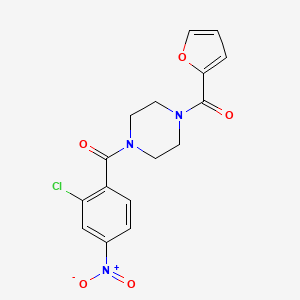

![molecular formula C18H20N6O5 B3485476 7-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3485476.png)

7-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Overview

Description

The compound “7-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It has a molecular formula of C18H20N6O5 . The structure includes a purine ring, which is a heterocyclic aromatic organic compound, and a piperazine ring, which is a common feature in many pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound includes a purine ring, a piperazine ring, and a furoyl group . The exact conformation and spatial arrangement of these groups would depend on the specific synthesis process and conditions .Safety and Hazards

Mechanism of Action

Target of Action

The compound, also known as Prazosin , primarily targets alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and heart rate by controlling the constriction and dilation of blood vessels .

Mode of Action

Prazosin acts as an alpha-1 antagonist . It binds to alpha-1 adrenergic receptors, blocking the action of adrenaline and noradrenaline, neurotransmitters that cause vasoconstriction . By blocking these receptors, Prazosin causes vasodilation, which reduces blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Prazosin is the adrenergic signaling pathway . By blocking alpha-1 adrenergic receptors, Prazosin inhibits the normal signaling process, leading to vasodilation and a decrease in blood pressure .

Pharmacokinetics

Furan derivatives, which are part of prazosin’s structure, are known to improve the pharmacokinetic characteristics of lead molecules . They are used to optimize the solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

The primary result of Prazosin’s action is a decrease in blood pressure . This is achieved through the dilation of blood vessels, which reduces vascular resistance and lowers the workload on the heart .

Action Environment

Environmental factors such as diet, other medications, and individual health conditions can influence the action, efficacy, and stability of Prazosin. For instance, the presence of other antihypertensive drugs may enhance the blood pressure-lowering effect of Prazosin . Additionally, individual health conditions like kidney or liver disease may affect the metabolism and excretion of the drug, potentially requiring dose adjustments .

properties

IUPAC Name |

7-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O5/c1-20-15-14(17(27)21(2)18(20)28)24(11-19-15)10-13(25)22-5-7-23(8-6-22)16(26)12-4-3-9-29-12/h3-4,9,11H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIULADBXNQCEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(1,1,3,3-tetramethylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3485407.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B3485410.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzamide](/img/structure/B3485431.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B3485436.png)

![methyl 3-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3485452.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3485458.png)